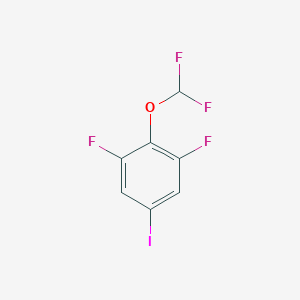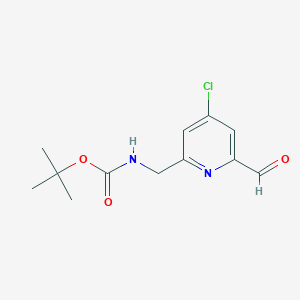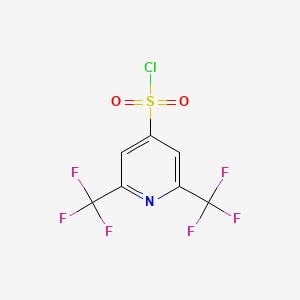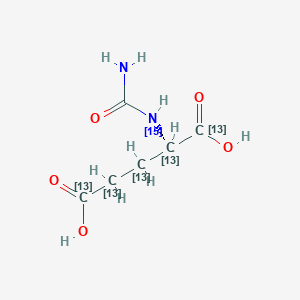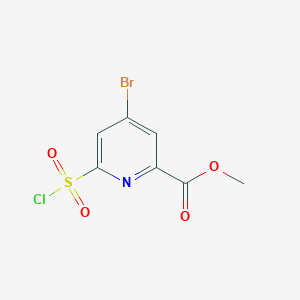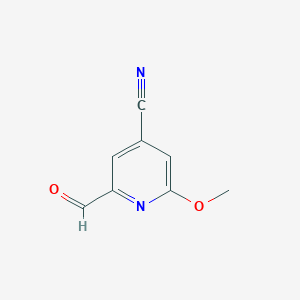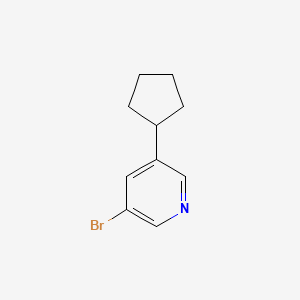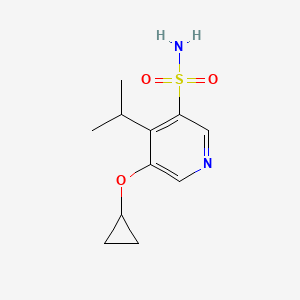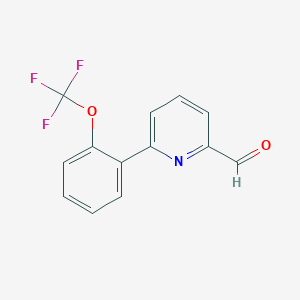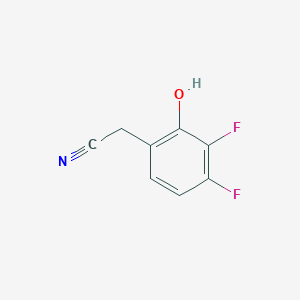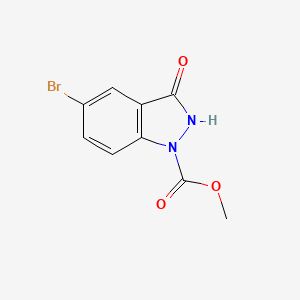
5-(Difluoromethyl)-2,3-difluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-5-(difluoromethyl)benzoic acid is a fluorinated aromatic compound with the molecular formula C8H4F4O2 This compound is characterized by the presence of two fluorine atoms at the 2 and 3 positions and a difluoromethyl group at the 5 position on the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-5-(difluoromethyl)benzoic acid typically involves the introduction of fluorine atoms and a difluoromethyl group onto a benzoic acid derivative. One common method is the difluoromethylation of 2,3-difluorobenzoic acid using difluorocarbene reagents. This reaction can be carried out under various conditions, including the use of metal catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced fluorination techniques and equipment to ensure efficient and cost-effective synthesis. The choice of reagents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-5-(difluoromethyl)benzoic acid can undergo several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms and the difluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include difluorocarbene precursors, metal catalysts (such as palladium or copper), and strong bases (like sodium hydride). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various fluorinated derivatives, while coupling reactions can produce biaryl compounds with enhanced properties.
Scientific Research Applications
2,3-Difluoro-5-(difluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules and probes for biological studies.
Mechanism of Action
The mechanism by which 2,3-Difluoro-5-(difluoromethyl)benzoic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through fluorine’s unique electronic effects. These interactions can influence various biochemical pathways, leading to desired therapeutic or diagnostic outcomes .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorobenzoic acid: Lacks the difluoromethyl group, resulting in different reactivity and applications.
2-Fluoro-5-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to variations in chemical properties and uses.
Uniqueness
2,3-Difluoro-5-(difluoromethyl)benzoic acid is unique due to the specific arrangement of fluorine atoms and the difluoromethyl group on the benzoic acid ring. This unique structure imparts distinct electronic and steric properties, making it valuable in specialized applications where other fluorinated compounds may not be as effective .
Properties
Molecular Formula |
C8H4F4O2 |
|---|---|
Molecular Weight |
208.11 g/mol |
IUPAC Name |
5-(difluoromethyl)-2,3-difluorobenzoic acid |
InChI |
InChI=1S/C8H4F4O2/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,7H,(H,13,14) |
InChI Key |
LTDPKLWGTOWHJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



